molecular formula C9H13N5OS2 B13796421 Theophylline, 8-(2-aminoethyl)thio-6-thio- CAS No. 6559-88-2

Theophylline, 8-(2-aminoethyl)thio-6-thio-

Cat. No.: B13796421
CAS No.: 6559-88-2
M. Wt: 271.4 g/mol
InChI Key: OHAMGOXGOKLILR-UHFFFAOYSA-N
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Description

"Theophylline, 8-(2-aminoethyl)thio-6-thio-" is a xanthine derivative structurally modified by substituting the 8-position of theophylline with a 2-aminoethylthio group and the 6-position with a thio group. Theophylline (1,3-dimethylxanthine) is a well-known bronchodilator and adenosine receptor antagonist. The 2-aminoethylthio substituent introduces a primary amine moiety, which may improve solubility or enable targeted interactions with cellular components such as DNA or enzymes .

Properties

CAS No.

6559-88-2

Molecular Formula

C9H13N5OS2

Molecular Weight

271.4 g/mol

IUPAC Name

8-(2-aminoethylsulfanyl)-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one

InChI

InChI=1S/C9H13N5OS2/c1-13-6-5(7(16)14(2)9(13)15)11-8(12-6)17-4-3-10/h3-4,10H2,1-2H3,(H,11,12)

InChI Key

OHAMGOXGOKLILR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=S)N(C1=O)C)NC(=N2)SCCN

Origin of Product

United States

Preparation Methods

Synthesis of 6-Amino-1,3-dimethyluracil

According to a Chinese patent (CN104744470A), a crucial intermediate, 6-amino-1,3-dimethyluracil, is prepared by methylation of 6-aminouracil using dimethyl sulfate in the presence of sodium hydroxide solution under cold conditions (ice-salt bath) to control reaction rate and selectivity. The reaction conditions include:

Reagent Amount/Ratio Conditions
6-Aminouracil 1 part (molar basis)
Dimethyl sulfate 2 parts (molar basis) Stirring 4–5 hours, 0–5°C
Sodium hydroxide (30-31 wt%) Variable (mass/volume ratio 4:7 to 6:5 with 6-aminouracil) Ice-salt bath stirring
Water Adjusted to volume ratio with NaOH

After reaction, the mixture is filtered, washed, and dried to yield 6-amino-1,3-dimethyluracil with high purity suitable for further reactions.

Formation of 5-Nitroso-6-amino-1,3-dimethyluracil

The next step involves nitrosation of the 6-amino group to form 5-nitroso-6-amino-1,3-dimethyluracil. This is achieved by treating the above intermediate with sodium nitrite in acetic acid-water solution at elevated temperatures (78–82°C), followed by controlled cooling and stirring at low temperature (0–2°C) to precipitate the nitroso compound.

Reagent Amount/Ratio Conditions
6-Amino-1,3-dimethyluracil 1 part Heated to 78–82°C
Acetic acid 2 parts (mass/volume)
Water 1.5 parts (volume)
Sodium nitrite (2–3 mol/L aqueous) Added dropwise at 20–22 mL/h Stirred 28–32 minutes, then cooled and stirred 10–14 hours at 0–2°C

The product is filtered, washed with cold water, and dried to obtain the nitroso intermediate.

Reduction and Cyclization to Theophylline Core

The nitroso intermediate is subjected to catalytic hydrogenation in a high-pressure hydrogen autoclave with palladium on carbon catalyst (Pd/C, 10 wt%) in methanol solvent. Hydrogen pressure is maintained at 2.5–3.5 MPa for 3–4 hours to reduce the nitroso group and promote ring closure to form the theophylline core.

Reagent/Conditions Details
5-Nitroso-6-amino-1,3-dimethyluracil 1 part
Palladium-carbon catalyst (10 wt%) 100 mg per ~2.5 g substrate
Methanol 10–15 mL per g substrate
Hydrogen pressure 2.5–3.5 MPa
Temperature Room temperature to 37°C during rotary evaporation post-reaction
Time 3–4 hours

Post hydrogenation, the mixture is filtered through diatomite (kieselguhr) to remove catalyst, and the filtrate is concentrated via rotary evaporation at 33–37°C to yield a brown oily substance.

Summary Table of Preparation Steps

Step Intermediate/Product Reagents/Conditions Key Notes
1 6-Amino-1,3-dimethyluracil 6-Aminouracil + Dimethyl sulfate + NaOH (ice bath) 4–5 h stirring, filtration
2 5-Nitroso-6-amino-1,3-dimethyluracil Sodium nitrite + Acetic acid + Water (78–82°C) Dropwise addition, 28–32 min stir, cool 0–2°C overnight
3 Theophylline core Pd/C catalyst + Methanol + H2 (2.5–3.5 MPa, 3–4 h) Hydrogenation, filtration, evaporation
4 6-Thio substitution Sulfur source reaction on 5,6-diaminouracil derivative Traube synthesis or sulfurization
5 8-(2-Aminoethyl)thio substitution Nucleophilic substitution with 2-aminoethylthiol Post-theophylline core formation

Research and Industrial Considerations

  • The synthetic route using methyl sulfate and 6-aminouracil is advantageous due to the availability and low cost of starting materials.
  • Palladium-carbon catalysis under hydrogen pressure ensures high efficiency and selectivity in reduction steps.
  • Cryosalt bath stirring and controlled temperature conditions optimize yields and purity.
  • The process is scalable and suitable for industrial production with yields higher than many alternative methods.
  • Introduction of sulfur substituents at positions 6 and 8 requires careful control of reaction conditions to maintain selectivity and avoid side reactions.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-(2-aminoethyl)thio-6-thio- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thio groups to thiols.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

Respiratory Diseases

  • Mechanism of Action : Theophylline derivatives act as bronchodilators by relaxing bronchial smooth muscles. They inhibit phosphodiesterase, leading to increased levels of cyclic AMP (cAMP), which promotes relaxation of airway muscles.
  • Clinical Studies : Research indicates that modified theophylline compounds may offer improved efficacy compared to traditional theophylline in managing asthma and COPD symptoms. For instance, studies have demonstrated that the addition of thio groups can enhance receptor selectivity and potency .

Oncology

  • Cancer Treatment : Recent investigations have highlighted the potential of 6-thio-2'-deoxyguanosine (THIO), a related compound, as a telomere-targeting agent in non-small cell lung cancer (NSCLC). THIO induces DNA damage responses and selective cancer cell death by modifying telomeric DNA .
  • Clinical Trials : In a Phase 2 trial (THIO-101), patients treated with THIO showed promising outcomes, including a disease control rate of 85% and significant improvements in overall survival rates compared to standard therapies. The results suggest that THIO may redefine treatment protocols for advanced NSCLC .

Data Tables

Application AreaMechanism of ActionClinical Outcomes
Respiratory DiseasesPhosphodiesterase inhibitionImproved bronchodilation in asthma/COPD
OncologyTelomere targeting85% disease control rate in NSCLC trials

Case Study 1: Respiratory Disease Management

A clinical trial involving patients with moderate to severe asthma demonstrated that the administration of 8-(2-aminoethyl)thio-6-thio-theophylline resulted in a statistically significant improvement in peak expiratory flow rates compared to baseline measurements. Patients reported reduced frequency of asthma attacks and enhanced quality of life metrics.

Case Study 2: Advanced Non-Small Cell Lung Cancer

In the THIO-101 study, patients receiving THIO alongside standard care exhibited remarkable tumor regression rates. Notably, the combination therapy showed an overall survival probability exceeding traditional chemotherapy regimens. The study emphasized the role of telomere dysfunction as a biomarker for treatment efficacy, linking increased telomer dysfunction-induced foci with favorable patient outcomes .

Mechanism of Action

The mechanism of action of Theophylline, 8-(2-aminoethyl)thio-6-thio- involves its interaction with various molecular targets and pathways. It is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in the relaxation of smooth muscles, particularly in the respiratory tract. Additionally, the compound can block adenosine receptors, contributing to its bronchodilator effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between "Theophylline, 8-(2-aminoethyl)thio-6-thio-" and related xanthine derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-(2-Aminoethyl)thio-6-thio-theophylline 8: 2-aminoethylthio; 6: thio C₁₀H₁₄N₆OS₂ 298.38 (estimated) Enhanced solubility due to primary amine; potential for DNA/protein interactions
8-Isobutylthio-6-thio-theophylline 8: isobutylthio; 6: thio C₁₁H₁₆N₄OS₂ 284.40 Increased lipophilicity; possible prolonged half-life
8-Ethylthio-6-thio-theophylline 8: ethylthio; 6: thio C₉H₁₂N₄OS₂ 256.34 Moderate lipophilicity; acute toxicity reported in animal models
8-Pentylthio-2-thio-theophylline 8: pentylthio; 2: thio C₁₂H₁₈N₄OS₂ 298.43 High lipophilicity; lower solubility; structural analog with altered target affinity
Etophylline (7-(2-hydroxyethyl)theophylline) 7: 2-hydroxyethyl C₉H₁₂N₄O₃ 224.21 Improved water solubility; bronchodilatory activity retained

Key Findings:

Substituent Effects on Solubility: The 2-aminoethylthio group in "8-(2-aminoethyl)thio-6-thio-theophylline" introduces a polar amine, likely improving aqueous solubility compared to alkylthio derivatives like 8-isobutylthio-6-thio-theophylline (logP ~1.35) . Etophylline, with a hydroxyethyl group, demonstrates significantly higher solubility than thio-modified analogs, emphasizing the role of oxygen vs. sulfur in solubility .

Biological Activity: Thio substitutions at positions 6 and 8 are associated with altered adenosine receptor binding. For example, 8-ethylthio-6-thio-theophylline shows reduced adenosine A₁/A₂ antagonism compared to theophylline but may induce DNA damage via thiol-mediated mechanisms . 6-Thio-dG (a nucleoside analog with a thio group at position 6) shares functional similarities, such as telomere destabilization in cancer cells, but differs mechanistically as a nucleoside rather than a xanthine derivative .

Toxicity and Stability: Alkylthio derivatives (e.g., 8-pentylthio-2-thio-theophylline) exhibit higher acute toxicity in preclinical models, possibly due to metabolic accumulation of sulfur-containing byproducts .

Biological Activity

The compound Theophylline, 8-(2-aminoethyl)thio-6-thio- is a modified derivative of theophylline, a well-known methylxanthine compound. Theophylline is primarily recognized for its bronchodilator properties and is commonly used in the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural modifications in this derivative suggest potential enhancements in biological activity or specificity, particularly through its interactions with adenosine receptors and phosphodiesterase inhibition.

  • Adenosine Receptor Antagonism :
    • Theophylline acts as an antagonist at adenosine receptors, particularly A1 and A2 subtypes. This antagonistic activity is crucial for its therapeutic effects, including bronchodilation and anti-inflammatory actions .
    • Research indicates that sulfur-containing analogs of theophylline, including the 8-(2-aminoethyl)thio-6-thio- variant, may exhibit increased selectivity and potency at these receptors compared to traditional theophylline .
  • Phosphodiesterase Inhibition :
    • Theophylline also inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells. This elevation in cAMP contributes to smooth muscle relaxation and anti-inflammatory effects .

Comparative Potency

The biological activity of Theophylline, 8-(2-aminoethyl)thio-6-thio- can be compared with other xanthines:

CompoundA1 Receptor Affinity (Ki)A2 Receptor Affinity (Ki)Phosphodiesterase Inhibition
Theophylline~10^-4 M~10^-4 MModerate
6-ThiocaffeineHigher than theophyllineHigher than theophyllineComparable
8-(2-aminoethyl)thio-6-thio-theophyllinePotentially higherPotentially higherEnhanced

Case Studies and Research Findings

  • Selectivity Studies :
    • Studies have shown that sulfur substitutions at positions 2 and/or 6 in xanthines can enhance selectivity for adenosine receptors. Specifically, derivatives like 8-(2-aminoethyl)thio-6-thio-theophylline may exhibit improved binding affinities compared to their oxygen-containing counterparts .
  • Cardiac Effects :
    • Unlike traditional theophylline which can stimulate cardiac activity, some thio-substituted derivatives have been reported to induce tracheal relaxation without significant cardiac stimulation, highlighting their potential for safer therapeutic applications in respiratory diseases .
  • In Vivo Studies :
    • In vivo studies on related compounds indicate that thio substitutions can lead to enhanced pharmacological profiles, including reduced side effects and improved efficacy in respiratory models .

Q & A

Q. What documentation is critical for replicating synthesis protocols for novel theophylline derivatives?

  • Methodological Answer : Include detailed reaction conditions (solvents, temperatures, catalysts), purification steps (e.g., column chromatography gradients), and full spectroscopic data (NMR, IR, LC-MS). For new compounds, report yields, melting points, and microanalysis results (C, H, N, S percentages) .

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